![molecular formula C11H13ClN2O4 B2442914 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride CAS No. 2034469-89-9](/img/structure/B2442914.png)
5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride” is a derivative of the oxazolidinone class of compounds . Oxazolidinones are a class of synthetic antibacterial agents that act as protein synthesis inhibitors on the ribosomal 50S subunit of bacteria . This prevents the formation of the 70S initiation complex, which is a prerequisite for bacterial reproduction . Oxazolidinones are used for gram-positive infections and can be bacteriostatic or bactericidal depending on the bacteria being treated .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The oxazolidinone class of compounds, including 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride, has demonstrated potent antibacterial activity. Researchers have explored its effectiveness against Gram-positive bacteria, particularly those resistant to other antibiotics. The compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, making it a valuable candidate for combating infections caused by strains like Staphylococcus aureus, Enterococcus faecium, and Streptococcus pneumoniae .
Tuberculosis Treatment
Given its antimicrobial properties, 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride has been investigated as a potential agent for tuberculosis (TB) treatment. TB, caused by Mycobacterium tuberculosis, remains a global health challenge. The compound’s ability to inhibit bacterial growth makes it an attractive candidate for combination therapy in multidrug-resistant TB cases .
Quinoxaline Synthesis
Interestingly, this compound can serve as a precursor for quinoxaline synthesis. In the absence of sulfur, it forms quinoxaline derivatives in 1,4-dioxane. Quinoxalines find applications in medicinal chemistry, as they exhibit diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Researchers have explored the synthesis of various quinoxaline analogs using this versatile method .
Pharmacological Studies
Researchers have investigated the pharmacological properties of 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride. These studies include assessing its toxicity, pharmacokinetics, and bioavailability. Understanding these aspects is crucial for potential drug development and clinical use .
Structure-Activity Relationship (SAR) Studies
Chemists have explored the structure-activity relationship of this compound. By modifying its chemical structure, they aim to enhance its efficacy, selectivity, and safety profile. SAR studies guide medicinal chemists in optimizing drug candidates for specific therapeutic applications .
Biochemical Assays and Enzyme Inhibition
Researchers have employed 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride in biochemical assays and enzyme inhibition studies. Its interaction with enzymes, receptors, or other biological targets provides insights into its mechanism of action and potential therapeutic applications .
Combination Therapy
Considering its unique mode of action, this compound may synergize with other antibiotics or therapeutic agents. Combination therapy strategies could enhance efficacy, reduce resistance, and broaden the spectrum of activity against bacterial infections .
Exploration of New Derivatives
Continued research aims to synthesize novel derivatives based on the core structure of 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride. These derivatives may exhibit improved properties or novel biological activities, expanding their potential applications .
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-(aminomethyl)-3-(1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4.ClH/c12-4-8-5-13(11(14)17-8)7-1-2-9-10(3-7)16-6-15-9;/h1-3,8H,4-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPUKUAGDVGKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.